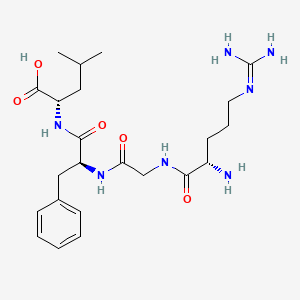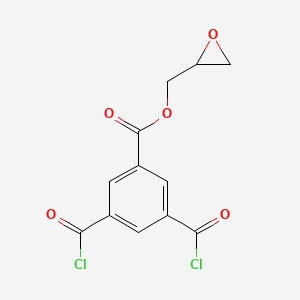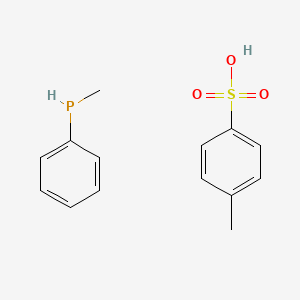
4-Methylbenzenesulfonic acid;methyl(phenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid and methyl(phenyl)phosphane are two distinct chemical compoundsIt is a white crystalline solid that is soluble in water, alcohol, and other polar solvents It is a colorless liquid that is used as a ligand in coordination chemistry .
Métodos De Preparación
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically prepared by sulfonation of toluene with concentrated sulfuric acid. The reaction is carried out at elevated temperatures, and the product is purified by recrystallization from water or other solvents . Industrial production involves similar methods, often with additional steps to remove impurities and ensure high purity of the final product .
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane can be synthesized by the reaction of methylmagnesium bromide with dichlorophenylphosphine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The product is purified by distillation .
Análisis De Reacciones Químicas
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium hydroxide to form sodium p-toluenesulfonate.
Esterification: It reacts with alcohols to form esters, such as methyl p-toluenesulfonate.
Hydrolysis: When heated with water, it hydrolyzes to form toluene and sulfuric acid.
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane participates in:
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals.
Oxidation: It can be oxidized to form phosphine oxides.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for esterification and other reactions.
Pharmaceuticals: In the synthesis of various drugs.
Polymer Chemistry: As a curing agent for resins.
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane is used in:
Coordination Chemistry: As a ligand in the synthesis of metal complexes.
Catalysis: In various catalytic processes.
Mecanismo De Acción
4-Methylbenzenesulfonic Acid
The compound acts as a strong acid, donating protons in reactions. It catalyzes reactions by increasing the electrophilicity of substrates .
Methyl(phenyl)phosphane
As a ligand, it donates electron density to metal centers, stabilizing metal complexes and facilitating various catalytic processes .
Comparación Con Compuestos Similares
4-Methylbenzenesulfonic Acid
Similar compounds include benzenesulfonic acid and toluenesulfonic acid. 4-Methylbenzenesulfonic acid is unique due to its methyl group, which affects its solubility and reactivity .
Methyl(phenyl)phosphane
Similar compounds include diphenylphosphine and dimethylphosphine. Methyl(phenyl)phosphane is unique due to its mixed alkyl-aryl substitution, which influences its coordination properties .
Propiedades
Número CAS |
497254-36-1 |
|---|---|
Fórmula molecular |
C14H17O3PS |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;methyl(phenyl)phosphane |
InChI |
InChI=1S/C7H8O3S.C7H9P/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-7-5-3-2-4-6-7/h2-5H,1H3,(H,8,9,10);2-6,8H,1H3 |
Clave InChI |
LMNDVNGKINLVIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CPC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)
![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
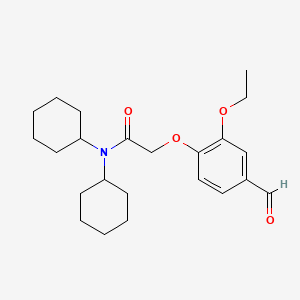
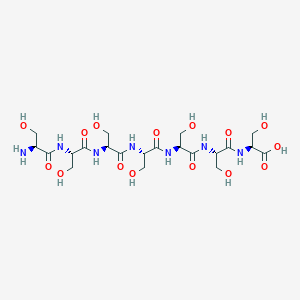
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

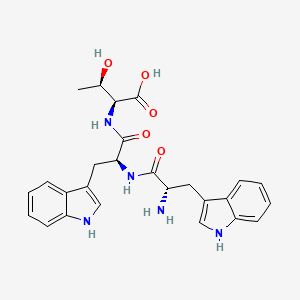
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)


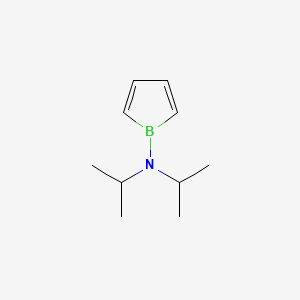
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
